molecular formula C22H15Br2N3O2S B15085541 N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15085541
M. Wt: 545.2 g/mol
InChI Key: FHHADHCYBDFXEM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-based derivative featuring a 4-bromophenyl substituent at position 3 of the quinazolinone core. A sulfanyl (-S-) group at position 2 links the quinazolinone to an acetamide moiety, which is further substituted with another 4-bromophenyl group.

Properties

Molecular Formula

C22H15Br2N3O2S

Molecular Weight

545.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H15Br2N3O2S/c23-14-5-9-16(10-6-14)25-20(28)13-30-22-26-19-4-2-1-3-18(19)21(29)27(22)17-11-7-15(24)8-12-17/h1-12H,13H2,(H,25,28)

InChI Key

FHHADHCYBDFXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core, which can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via electrophilic aromatic substitution reactions, often using bromine or bromine-containing reagents.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the attachment of the sulfanylacetamide group, which can be accomplished through nucleophilic substitution reactions using thiol-containing compounds and acetamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., thiols, amines) for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings.

Scientific Research Applications

N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quinazolinone derivatives with variations in substituents on the acetamide nitrogen and quinazolinone core. Below is a detailed comparison with structurally analogous compounds:

Structural Variations in Acetamide Substituents

Compound Name Acetamide Substituent Quinazolinone Substituent Molecular Weight Key Features
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (Main) 4-bromophenyl 4-bromophenyl 514.3 g/mol Dual bromophenyl groups; planar conformation due to π-π stacking
N-(3,4-dimethylphenyl)-2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 3,4-dimethylphenyl 4-bromophenyl 478.4 g/mol Methyl groups enhance solubility; reduced steric hindrance
N-(2-isopropylphenyl)-2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 2-isopropylphenyl 4-bromophenyl 492.4 g/mol Bulky isopropyl group may hinder molecular packing
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 3-chloro-4-fluorophenyl 4-bromophenyl 536.7 g/mol Electron-withdrawing groups increase stability; halogen interactions
N-(2,4-dimethylphenyl)-2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 2,4-dimethylphenyl 4-bromophenyl 478.4 g/mol Symmetric methyl substitution improves crystallinity

Modifications in the Quinazolinone Core

  • Chlorophenyl Substitution (): The compound N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide replaces the bromophenyl group with a chlorophenyl at position 3. This substitution reduces molecular weight (500.8 g/mol vs. 514.3 g/mol) and alters electronic properties due to chlorine’s lower electronegativity .

Crystallographic and Conformational Differences

  • Bond Lengths and Dihedral Angles :

    • In the main compound, the C1–C2 bond (acetamide) is 1.501 Å, slightly shorter than in N-(4-chlorophenyl)acetamide derivatives (1.53 Å), suggesting tighter packing .
    • The dihedral angle between the 4-bromophenyl and acetamide groups in the main compound is 66.4°, compared to 40.0° in N-(3,4-difluorophenyl)acetamide, indicating greater conformational flexibility .
  • Hydrogen Bonding :

    • The main compound exhibits N–H···O and C–H···F interactions (), while N-(2-isopropylphenyl)acetamide () lacks fluorine-mediated interactions, reducing crystal stability .

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